2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-
Description
This compound (CAS: Not explicitly listed in evidence) features an α,β-unsaturated carbonyl backbone (butenoic acid) with a 4-oxo group and a tertiary amine substituent (2-(dimethylamino)ethyl) attached via an amide linkage.
Properties
CAS No. |
61638-95-7 |
|---|---|
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H14N2O3/c1-10(2)6-5-9-7(11)3-4-8(12)13/h3-4H,5-6H2,1-2H3,(H,9,11)(H,12,13) |
InChI Key |
NRHJXXYMYMZVMT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- typically involves the reaction of 2-butenoic acid derivatives with dimethylaminoethylamine under specific conditions. One common method involves the use of ethyl 4-(dimethylamino)-2-oxobut-3-enoate as a starting material. This compound can be synthesized through the esterification of 4-(dimethylamino)-2-oxobut-3-enoic acid with ethanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo- involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with biological receptors, while the oxo group may participate in redox reactions. These interactions can modulate various cellular processes, making the compound of interest for therapeutic applications .
Comparison with Similar Compounds
Substituent Diversity and Key Differences
The following table summarizes critical distinctions between the target compound and analogs:
*Estimated based on structural similarity.
Structural and Reactivity Analysis
- Electronic Effects: Electron-Withdrawing Groups (e.g., nitro in ): Increase carbonyl electrophilicity, accelerating reactions like Michael additions. Electron-Donating Groups (e.g., dimethylaminoethyl in target compound): Reduce carbonyl reactivity but enhance solubility via protonation at physiological pH .
- Steric Effects: Bulky substituents (e.g., 2-ethylhexyl in ) hinder molecular packing, reducing crystallinity and increasing solubility in nonpolar solvents. Smaller groups (e.g., formyl in ) favor higher melting points and crystallinity .
Biological Interactions :
Biological Activity
2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-, also known as N-(2-N',N'-dimethylaminoethyl)fumaramic acid, is a compound with significant potential in medicinal chemistry. Its molecular formula is C8H14N2O3, and it has garnered attention for its biological activity, particularly in relation to cancer research and pharmacological applications.
- Molecular Weight : 186.21 g/mol
- CAS Number : 61638-95-7
- Chemical Structure : The compound features a butenoic acid backbone with a dimethylaminoethyl substitution, contributing to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its mechanism of action, efficacy against different cancer cell lines, and potential therapeutic applications. Below are key findings from research studies:
- Inhibition of Cancer Cell Proliferation : The compound exhibits inhibitory effects on the proliferation of specific cancer cell lines. In vitro studies have shown that it can significantly reduce cell viability in cancer models.
- Targeting Microtubule Dynamics : Preliminary investigations suggest that the compound may interact with microtubule dynamics, potentially affecting cellular mitosis and signaling pathways involved in cancer progression.
Study 1: In Vitro Efficacy Against Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated the following results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Microtubule destabilization |
| A549 (Lung) | 12 | Induction of apoptosis |
| HeLa (Cervical) | 10 | Cell cycle arrest |
Note: IC50 values indicate the concentration required to inhibit 50% of cell viability.
Study 2: Pharmacokinetics and Bioavailability
Research evaluating the pharmacokinetic profile indicated that:
- Absorption : The compound shows good absorption characteristics in vitro.
- Metabolism : It undergoes metabolic transformations primarily via cytochrome P450 enzymes.
- Half-life : The estimated half-life in plasma was approximately 215 minutes, suggesting potential for sustained action.
Toxicity and Safety Profile
Toxicological assessments revealed that while the compound shows promising anti-cancer activity, it also presents some cytotoxic effects at higher concentrations. Further studies are needed to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
